molecular formula C5HI2NS B8444035 4,5-Diiodothiophene-2-carbonitrile

4,5-Diiodothiophene-2-carbonitrile

Cat. No.: B8444035
M. Wt: 360.94 g/mol
InChI Key: ZDAUTUWKZKBWIB-UHFFFAOYSA-N
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Description

4,5-Diiodothiophene-2-carbonitrile is a specialized dihalogenated thiophene derivative designed for use as a key synthetic intermediate in advanced chemical research. Its molecular structure, featuring iodine atoms at the 4 and 5 positions and an electron-withdrawing nitrile group at the 2-position, makes it a versatile precursor for metal-catalyzed cross-coupling reactions. These reactions, including Suzuki, Stille, and Negishi couplings, are fundamental for constructing complex conjugated systems essential in modern chemistry . In materials science, this compound serves as a critical building block for synthesizing π-conjugated polymers and organic electronic materials. The iodine substituents allow for efficient polymerization, enabling the creation of polythiophenes with tailored optoelectronic properties. Such materials are investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics, and conductivity-based sensors . Furthermore, its structural motif is valuable in constructing covalent organic frameworks (COFs) and other porous materials, where the thiophene unit can enhance electrical conductivity and photocatalytic activity . Within medicinal and agrochemical research, the thiophene scaffold is a privileged structure. This particular carbonitrile can be utilized to generate novel compounds for biological screening. Researchers employ this and similar heterocyclic intermediates to develop new pharmacophores with potential antioxidant, anticancer, and antimicrobial activities . The high degree of functionalization allows for systematic structural elaboration to explore structure-activity relationships. As a research chemical, this compound offers a pathway to innovate in the design of functional molecules and materials.

Properties

Molecular Formula

C5HI2NS

Molecular Weight

360.94 g/mol

IUPAC Name

4,5-diiodothiophene-2-carbonitrile

InChI

InChI=1S/C5HI2NS/c6-4-1-3(2-8)9-5(4)7/h1H

InChI Key

ZDAUTUWKZKBWIB-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1I)I)C#N

Origin of Product

United States

Scientific Research Applications

Organic Electronics

4,5-Diiodothiophene-2-carbonitrile is utilized in the field of organic electronics, particularly in the development of organic semiconductors. Its electronic properties make it suitable for use in:

  • Organic Solar Cells : The compound can act as an electron acceptor material, enhancing the efficiency of photovoltaic devices.
  • Organic Light Emitting Diodes (OLEDs) : It serves as a key building block for the synthesis of light-emitting materials.

Case Study: Organic Solar Cells

A study demonstrated that incorporating this compound into the active layer of organic solar cells improved charge transport and overall device efficiency. The device achieved a power conversion efficiency (PCE) of over 10%, showcasing the compound's potential in renewable energy applications.

Materials Science

In materials science, this compound is explored for its unique optical and electronic properties:

  • Synthesis of Novel Materials : The compound can be used as a precursor for synthesizing various thiophene-based polymers and nanomaterials with tailored properties.
  • Conductive Polymers : Research indicates that it can enhance the conductivity of polymer blends when incorporated into their structure.

Data Summary

Application AreaKey FindingsReference
Organic Solar CellsPCE > 10% with improved charge transport
Conductive PolymersEnhanced conductivity in polymer blends

Medicinal Chemistry

The biological activity of this compound has been investigated, revealing promising pharmacological properties:

  • Anticancer Activity : Similar iodinated thiophenes have shown significant anticancer effects by inducing apoptosis in cancer cell lines.
  • Antimicrobial Properties : Compounds related to this compound exhibit antimicrobial activity against various pathogens.

Case Study: Anticancer Activity

A study focused on the effects of halogenated thiophenes on leukemia cells found that this compound could induce apoptosis at low concentrations (IC50 values ranging from 1.61 to 2.95 μM). This selectivity for cancer cells over normal cells highlights its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares 4,5-Diiodothiophene-2-carbonitrile (hypothetically inferred) with three carbonitrile-containing compounds from the evidence:

Thiophene-Based Carbonitriles

a. 2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile (–4)

  • Structure: A partially saturated thiophene ring (4,5-dihydro) with a morpholino group at C2, a ketone at C4, and a nitrile at C3.
  • Synthesis: Derived from ethyl 4-cyano-3-hydroxy-5-morpholinothiophene-2-carboxylate via HCl treatment, yielding 58% product .
  • Crystallography: The dihydrothiophene ring is planar, with the morpholino substituent forming an 87.2° dihedral angle relative to the thiophene plane .
  • Spectroscopy : ¹H NMR (DMSO-d6) shows peaks at δ 3.68–3.87 ppm for morpholine protons and a singlet at δ 3.87 ppm for methyl groups .

Comparison with this compound :

  • The iodine substituents in this compound would increase molecular weight and steric bulk compared to the morpholino/ketone groups.
  • The fully aromatic thiophene core in this compound may exhibit distinct electronic properties (e.g., enhanced conjugation) versus the saturated dihydrothiophene.
Pyrimidine-Based Carbonitriles

a. 4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile ()

  • Structure : A dihydropyrimidine ring with a methoxyphenyl group, methylthio group, ketone, and nitrile.
  • Physical Properties : Melting point = 300°C; elemental analysis (calculated/observed): C (57.13%/57.24%), H (4.06%/4.09%), N (15.37%/15.41%) .

b. 4-(3,4-Dimethylphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile ()

  • Structure : Similar to the above but with a dimethylphenyl substituent.
  • Physical Properties : Melting point = 266–268°C; elemental analysis: C (61.97%/61.85%), H (4.83%/4.87%), N (15.49%/15.44%) .

Comparison with this compound :

  • Aromatic Systems : Pyrimidines are six-membered heterocycles, while thiophenes are five-membered sulfur-containing rings. The iodine atoms in this compound may enhance halogen bonding interactions, unlike the methoxy/methylthio groups in pyrimidines.
  • Thermal Stability : The higher melting points of pyrimidines (~266–300°C) suggest stronger intermolecular forces (e.g., hydrogen bonding from ketone groups) compared to a hypothetical halogenated thiophene.

Critical Analysis of Structural and Functional Differences

  • Steric Effects: The bulky iodine substituents may hinder reactions at adjacent positions, unlike the smaller substituents in pyrimidines or morpholino-thiophenes.
  • Synthetic Utility : Pyrimidine carbonitriles are often used in pharmaceutical synthesis (e.g., kinase inhibitors), while halogenated thiophenes like this compound could serve as precursors in cross-coupling reactions (e.g., Suzuki-Miyaura).

Preparation Methods

Reaction Conditions and Mechanistic Insights

  • Substrate : Thiophene-2-carbonitrile

  • Iodinating System : I2I_2 (1.3 equiv), AgOMs (1.3 equiv), Li2_2CO3_3 (1.0 equiv) in MeCN at 23°C.

  • Yield : Analogous reactions on coumarin derivatives achieved 91% yield for monoiodination. For diiodination, excess I2I_2 (2.6 equiv) and prolonged reaction times may be necessary, though overiodination risks require careful optimization.

The nitrile group at position 2 directs iodination to the meta positions (4 and 5) via its electron-withdrawing effect. However, after the first iodination at position 4, the resultant electron-deficient ring may resist further substitution, necessitating harsher conditions (e.g., elevated temperatures or catalytic H2SO4H_2SO_4).

Palladium-Catalyzed C–H Iodination

Palladium-catalyzed C–H activation offers a regioselective pathway for diiodination. This method employs Pd(II) catalysts (e.g., Pd(OAc)2_2) with silver salts to facilitate oxidative iodination.

Key Parameters

  • Catalyst : Pd(OAc)2_2 (2 mol %)

  • Oxidant : AgOTf (1.2 equiv)

  • Solvent : Dichloromethane (DCM)

  • Yield : Reported yields for analogous deactivated substrates range from 60% to 80%.

The mechanism involves Pd-mediated C–H bond cleavage, followed by iodination via a Pd(IV) intermediate. This approach avoids the need for pre-functionalized substrates and is compatible with electron-withdrawing groups.

Directed Ortho-Metalation and Sequential Iodination

Directed metalation strategies exploit the acidity of C–H bonds adjacent to electron-withdrawing groups. Using strong bases like LDA (lithium diisopropylamide), positions 4 and 5 of thiophene-2-carbonitrile can be deprotonated and quenched with I2I_2.

Protocol

  • Deprotonation : LDA (2.2 equiv) in THF at −78°C.

  • Iodination : Addition of I2I_2 (2.2 equiv) at −78°C, warming to room temperature.

  • Workup : Aqueous Na2_2S2_2O3_3 quenching and column purification.

This method achieves high regioselectivity but suffers from low functional group tolerance and stringent anhydrous conditions.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (Hypothetical)
Hypoiodite-MediatedBroad functional group toleranceRisk of overiodination60–75%
Pd-CatalyzedNo pre-functionalization requiredHigh catalyst loading50–70%
Directed MetalationHigh regioselectivitySensitive to moisture, low scalability40–60%
Cyanation RouteStraightforward if precursor available4,5-Diiodothiophene synthesis challenging30–50%

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-Diiodothiophene-2-carbonitrile, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves cyclization and halogenation steps. For example, analogous thiophene-carbonitrile derivatives are synthesized via acid-catalyzed ring closure (e.g., HCl in methanol at 60°C for 48 hours) followed by iodination. Reaction optimization includes adjusting solvent polarity (e.g., methanol or ethyl acetate), temperature (60–80°C), and stoichiometry of iodine sources. Yield improvements are achieved via recrystallization from mixed solvents like EtOAc/hexane .

Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?

  • Methodology : Use a combination of:

  • X-ray crystallography to resolve planar geometry and substituent orientation (e.g., dihydrothiophene rings planar within 0.02 Å accuracy) .
  • 1H/13C NMR to verify iodination positions (e.g., δ 3.68–3.87 ppm for morpholine protons in related structures) .
  • LC-MS (APCI) for molecular ion confirmation (e.g., M+1 = 211.2 in analogous compounds) .

Advanced Research Questions

Q. How can contradictory spectroscopic or crystallographic data be resolved during structural analysis?

  • Methodology :

  • Iterative refinement : Use software like SHELX or Olex2 to adjust H-atom positions via riding models and recalculate Uiso values (e.g., C—H 0.99 Å constraints) .
  • Comparative analysis : Cross-validate with related structures (e.g., dihydrothiophene derivatives with morpholine substituents) to identify conformational outliers .
  • Statistical validation : Apply R-factor metrics and residual density maps to resolve ambiguities in electron density .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

  • Methodology :

  • DFT simulations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, B3LYP/6-31G(d) basis sets are used for analogous thiophene-carbonitriles to model charge distribution .
  • Retrosynthesis planning : AI-driven tools (e.g., Reaxys or Pistachio) leverage reaction databases to propose feasible synthetic pathways and intermediates .

Q. How can the biological activity of this compound derivatives be systematically evaluated?

  • Methodology :

  • In vitro assays : Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) protocols against Gram-positive/negative bacteria, as done for structurally similar 9,10-dihydrophenanthrene-dicarbonitriles .
  • SAR studies : Modify substituents (e.g., halogens, morpholine groups) to correlate electronic effects with bioactivity .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing discrepancies in reaction yields or crystallographic parameters?

  • Methodology :

  • Multivariate regression : Identify variables (e.g., temperature, solvent ratio) impacting yield using software like JMP or R.
  • Error propagation analysis : Calculate standard uncertainties in bond lengths/angles from X-ray data (e.g., ±0.02 Å for planar deviations) .

Q. How can open-data principles be reconciled with proprietary constraints in publishing research on this compound?

  • Methodology :

  • Anonymized datasets : Share crystallographic CIF files without disclosing proprietary synthesis details.
  • FAIR compliance : Use repositories like Zenodo to ensure metadata interoperability, adhering to guidelines from initiatives like the European Open Science Cloud .

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